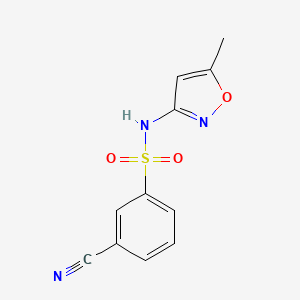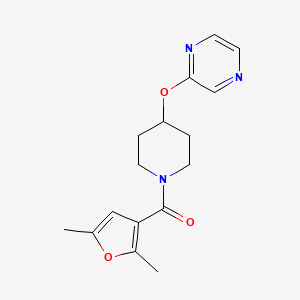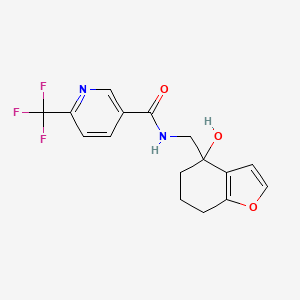![molecular formula C15H17N3OS B2772217 {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 412331-95-4](/img/structure/B2772217.png)
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C15H17N3OS It is known for its unique structure, which includes a thienylcarbonyl group attached to a piperazine ring, further connected to a phenylamine group
作用机制
Target of Action
The primary target of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound may also interact with dopamine D2 receptors and serotonin 5-HT2A receptors .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit potent inhibitory activity against AChE . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition . It also exhibits antagonistic activity against D2 and 5-HT2A receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a crucial role in learning and memory . The antagonism of D2 and 5-HT2A receptors can modulate dopamine and serotonin neurotransmission, respectively .
Result of Action
The inhibition of AChE and the antagonism of D2 and 5-HT2A receptors can lead to various molecular and cellular effects. For instance, the increase in ACh levels can enhance cognitive functions . The modulation of dopamine and serotonin neurotransmission can also have effects on mood and cognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-(2-thienylcarbonyl)piperazine with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on charcoal for hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on charcoal.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of amines.
科学研究应用
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Some compounds similar to {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine include:
- 4-(4-Aminophenyl)-1-piperazinyl]thiophen-2-ylmethanone
- 4-(2-Thienylcarbonyl)piperazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAUNMJQFAJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
![6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2772137.png)



![N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2772141.png)

![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2772148.png)
![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2772149.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2772156.png)
